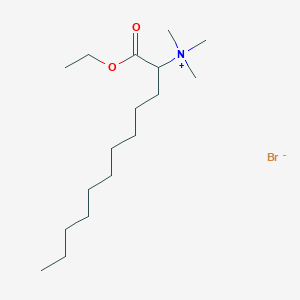
Ethyl 2-(3,3-diallylureido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3,3-diallylureido)acetate is an organic compound with the molecular formula C11H18N2O3 It is a ureido derivative, characterized by the presence of an ethyl ester group and two allyl groups attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,3-diallylureido)acetate typically involves the reaction of ethyl bromoacetate with 3,3-diallylurea. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(3,3-diallylureido)acetate can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or diols from the allyl groups.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Formation of ureido derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3,3-diallylureido)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3,3-diallylureido)acetate is primarily related to its ability to interact with various molecular targets through its ureido and ester functionalities. The ureido group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis to release active intermediates that may interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3,3-dimethylureido)acetate: Similar structure but with methyl groups instead of allyl groups.
Ethyl 2-(3,3-diphenylureido)acetate: Contains phenyl groups instead of allyl groups.
Ethyl 2-(3,3-diethylureido)acetate: Features ethyl groups instead of allyl groups.
Uniqueness: Ethyl 2-(3,3-diallylureido)acetate is unique due to the presence of allyl groups, which provide additional reactivity and potential for further functionalization. The allyl groups can participate in various chemical reactions, such as polymerization and cross-linking, making this compound versatile for different applications.
Eigenschaften
CAS-Nummer |
78154-03-7 |
|---|---|
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
ethyl 2-[bis(prop-2-enyl)carbamoylamino]acetate |
InChI |
InChI=1S/C11H18N2O3/c1-4-7-13(8-5-2)11(15)12-9-10(14)16-6-3/h4-5H,1-2,6-9H2,3H3,(H,12,15) |
InChI-Schlüssel |
CDXCYGDENJRSMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)




![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)
![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)


![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)


